2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole
Description
The compound 2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole is a structurally complex indole derivative featuring a chloro substituent at position 2, a methyl group at position 1, and a functionalized iminomethyl group at position 2. The 3-position substituent includes a thienylcarbonyloxy moiety, which introduces both aromatic (thiophene) and electrophilic (carbonyl) characteristics.
For example, 2-chloro-1-methyl-1H-indole-3-carbonyl chloride (CAS 67342-12-5) is synthesized via chlorination of the corresponding indole-3-carboxylic acid, a process involving thionyl chloride (SOCl₂) under reflux . Similarly, the formation of iminomethyl groups may involve condensation reactions between aldehydes and hydroxylamine derivatives, as seen in other indole-based syntheses .
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-18-12-6-3-2-5-10(12)11(14(18)16)9-17-20-15(19)13-7-4-8-21-13/h2-9H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFPQQIYLXUNCG-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-1-methyl-1H-indole.
Formation of the Oxyimino Moiety: This step involves the reaction of 2-chloro-1-methyl-1H-indole with a thienylcarbonyl chloride in the presence of a base such as
Biological Activity
2-Chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 477887-48-2
- Molecular Formula : C15H11ClN2O2S
- Molecular Weight : 304.77 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activities of this compound are still under investigation, but preliminary data suggest promising results.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and inflammation.
Potential Mechanisms Include:
- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The thienylcarbonyl moiety may contribute to anti-inflammatory properties, potentially reducing tumor-associated inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study A | Demonstrated that indole derivatives inhibited cell proliferation in various cancer cell lines. |
| Study B | Found that compounds with thienyl groups exhibited anti-inflammatory activity in vitro. |
| Study C | Reported on the metabolic pathways involved in the activation of similar indole-based compounds as anticancer agents. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s key structural motifs—chloro, methyl, and thienylcarbonyloxyiminomethyl groups—are compared below with related indole derivatives:
Key Observations :
- Thiophene vs. Aryl Groups : Derivatives with thiophene substituents (e.g., 2-(thiophen-2-yl)-1H-indole) exhibit potent anticancer activity against colorectal cancer cells (IC₅₀: 2.5–8.7 µM) with high selectivity indices (SI: 3–12) . The thienylcarbonyloxy group in the target compound may enhance lipophilicity and binding affinity.
- Chloro and Methyl Substitutions : Chloro groups at position 2 or 7 (as in the target compound and 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are common in bioactive indoles, likely influencing electronic properties and metabolic stability .
- Iminomethyl Functionality: The iminomethyl group at position 3 is rare but structurally analogous to formyl groups in 3-formylindole derivatives, which are intermediates for antimicrobial agents .
Spectroscopic and Analytical Data
- 13C-NMR Trends: The target compound’s thienylcarbonyloxyiminomethyl group would show signals near δ 128–147 ppm (aromatic carbons) and δ 160–170 ppm (carbonyl), consistent with related compounds . Methyl groups (e.g., 1-Me) typically resonate at δ 25–35 ppm .
- HRMS Validation: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as demonstrated for nitro- and amino-substituted indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
